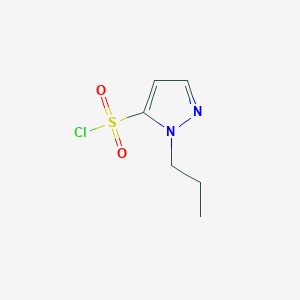
4-氨基-2-(甲氧基甲基)嘧啶-5-腈
描述
“4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile” is a chemical compound with the empirical formula C7H8N4O . It has a molecular weight of 164.17 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile” is defined by its empirical formula C7H8N4O . Unfortunately, the specific details about its molecular structure are not provided in the sources I found.Physical and Chemical Properties Analysis
“4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile” is a solid compound . The compound should be stored at room temperature .科学研究应用
抗癌活性
4-氨基-2-(甲氧基甲基)嘧啶-5-腈衍生物被设计为模拟ATP的表皮生长因子受体(EGFR)酪氨酸激酶抑制剂,该受体是癌症治疗中的关键靶标。 这些化合物在体外对多种人类肿瘤细胞系表现出细胞毒性活性,表明它们具有作为抗癌剂的潜力 .
作用机制
A series of pyrimidine-5-carbonitrile derivatives, which could potentially include “4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile”, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown in vitro cytotoxic activities against a panel of four human tumor cell lines .
安全和危害
The safety information available indicates that “4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The compound can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .
未来方向
生化分析
Biochemical Properties
4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to act as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This interaction is crucial as it can inhibit the kinase activity of EGFR, which is often overexpressed in certain types of cancer . Additionally, 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile can bind to other proteins and enzymes, affecting their activity and function.
Cellular Effects
The effects of 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in cancer cell lines such as HCT-116, HepG-2, and MCF-7 . This compound also upregulates the level of caspase-3, a key enzyme in the apoptosis pathway, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and survival . Additionally, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including weight loss, organ damage, and other adverse reactions . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis . This inhibition can lead to reduced cell proliferation and increased apoptosis in rapidly dividing cells, such as cancer cells.
Transport and Distribution
The transport and distribution of 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can influence apoptotic pathways .
属性
IUPAC Name |
4-amino-2-(methoxymethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-4-6-10-3-5(2-8)7(9)11-6/h3H,4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQQYSOCZGACIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221297 | |
| Record name | 5-Pyrimidinecarbonitrile, 4-amino-2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76574-34-0 | |
| Record name | 5-Pyrimidinecarbonitrile, 4-amino-2-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76574-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarbonitrile, 4-amino-2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B1528740.png)










![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)

